3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of an amino acid with a thiol compound under acidic conditions. This step is crucial for the formation of the core structure of the compound.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the thiazolidine ring in the presence of a base.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is achieved by reacting the compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazolidines, and free amines, depending on the specific reaction and conditions used.
Scientific Research Applications
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of thiazolidine-based drugs, which have potential therapeutic applications in treating diabetes and inflammation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and natural products.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in coupling reactions to form peptide bonds. In medicinal chemistry, the thiazolidine ring can interact with biological targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- (3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-3-carboxylic acid
- (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid
Uniqueness
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid is unique due to its specific combination of a thiazolidine ring, phenyl group, and Fmoc protecting group. This combination imparts distinct chemical properties, making it particularly useful in peptide synthesis and medicinal chemistry. The presence of the thiazolidine ring also provides additional sites for chemical modification, enhancing its versatility in organic synthesis.
Biological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid (CAS Number: 1822470-91-6) is a thiazolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
The molecular formula of this compound is C25H21NO4S, with a molecular weight of 431.5 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C25H21NO4S |
Molecular Weight | 431.5 g/mol |
CAS Number | 1822470-91-6 |
IUPAC Name | 3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid |
Biological Activity Overview
Research has indicated several potential biological activities associated with thiazolidine derivatives, including:
- Antiviral Activity : Thiazolidine derivatives have been explored for their ability to inhibit neuraminidase activity in influenza A viruses. A related compound demonstrated moderate inhibitory effects, suggesting that structural modifications can enhance antiviral efficacy .
- Antimicrobial Properties : Thiazolidinones are known for their antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, indicating their potential as therapeutic agents .
- Cytotoxic Effects : Investigations into the cytotoxicity of thiazolidines have revealed that they can induce cell death in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress .
Study on Antiviral Activity
A study synthesized a series of thiazolidine derivatives and evaluated their antiviral activity against influenza A neuraminidase. The most potent compound exhibited an IC50 value of 0.14 μM, which is significantly lower than that of the standard antiviral drug oseltamivir, indicating promising leads for further development .
Cytotoxicity in Cancer Cells
Research highlighted the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The compounds were shown to decrease cell viability and induce apoptosis through ROS-mediated pathways. For instance, a study reported significant reductions in metabolic activity in treated cells compared to controls .
Effects on Zebrafish Model
A recent investigation assessed the effects of thiazolidinones on zebrafish testicular tissue, revealing ultrastructural degenerative changes. Exposure to these compounds resulted in mitochondrial degeneration and alterations in Sertoli cells, which are critical for spermatogenesis. This suggests potential reproductive toxicity associated with thiazolidinone exposure .
Summary of Findings
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVZCIYXWWJGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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